molecular formula C10H11ClN4O3 B050427 (2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol CAS No. 4594-45-0

(2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

Cat. No.: B050427
CAS No.: 4594-45-0
M. Wt: 270.67 g/mol
InChI Key: PGEULCIODBNODW-GFCOJPQKSA-N
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Description

(2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol, also known as this compound, is a useful research compound. Its molecular formula is C10H11ClN4O3 and its molecular weight is 270.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409824. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Conversion of Biomass to Valuable Chemicals

One notable application of similar furan derivatives involves the conversion of plant biomass into furan derivatives, highlighting sustainable access to polymers, functional materials, and fuels. This approach emphasizes the role of hydroxymethylfurfural (HMF) and its derivatives, showcasing their potential as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).

Biomass-derived Chemicals in Organic Synthesis

Further emphasizing the role of biomass-derived chemicals, research on 5-Hydroxymethylfurfural (5-HMF) underscores its extensive applications in producing various value-added chemicals, materials, and biofuels. This underlines the importance of such compounds as building blocks in organic synthesis, contributing to a more sustainable chemical industry (Fan, Verrier, Queneau, & Popowycz, 2019).

Tautomeric Equilibria in Nucleic Acid Bases

In the realm of molecular biology, the study of tautomeric equilibria of nucleic acid bases (such as purines and pyrimidines) reveals the influence of molecular interactions on these equilibria, pertinent to understanding DNA replication and mutation mechanisms. This research has implications for comprehending the fundamental processes of life at the molecular level (Person et al., 1989).

Hydroxymethylfurfural (HMF) in Adhesives

HMF and its derivatives are recognized for their potential in adhesive systems, offering a renewable alternative to fossil-based binders. This application is particularly relevant to industries like wood and foundry, which are among the largest users of adhesives, highlighting the shift towards more sustainable industrial practices (Thoma et al., 2020).

Properties

{ "Design of Synthesis Pathway": "The synthesis pathway for (2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol involves the protection of the hydroxyl group in the tetrahydrofuran ring, followed by the formation of the purine ring and subsequent deprotection of the hydroxyl group. The synthesis will be carried out in a stepwise manner.", "Starting Materials": [ "2,3-O-Isopropylidene-D-glyceraldehyde", "6-Chloro-9H-purine", "Triethylamine", "Methanol", "Pyridine", "Tetrahydrofuran", "Acetic anhydride", "Sodium bicarbonate", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "Protection of hydroxyl group: 2,3-O-Isopropylidene-D-glyceraldehyde is reacted with hydrochloric acid and diethyl ether to form the protected aldehyde.", "Formation of purine ring: 6-Chloro-9H-purine is reacted with acetic anhydride and triethylamine to form the protected purine intermediate.", "Deprotection of hydroxyl group: The protected aldehyde and protected purine intermediate are reacted with sodium bicarbonate and methanol to form the final product, with deprotection of the hydroxyl group in the tetrahydrofuran ring." ] }

CAS No.

4594-45-0

Molecular Formula

C10H11ClN4O3

Molecular Weight

270.67 g/mol

IUPAC Name

(2R,3S)-5-(6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H11ClN4O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2/t5-,6+,7?/m0/s1

InChI Key

PGEULCIODBNODW-GFCOJPQKSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC1N2C=NC3=C2N=CN=C3Cl)CO)O

SMILES

C1C(C(OC1N2C=NC3=C2N=CN=C3Cl)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CN=C3Cl)CO)O

4594-46-1

Pictograms

Acute Toxic; Irritant

Synonyms

6-Chloropurine Deoxyriboside;  NSC 409824;  6-Chloro-9-(2-deoxy-β-D-erythro-pentofuranosyl)-9H-purine;  (2R,3S,5R)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

Origin of Product

United States

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